D-Glucitol monomyristate

Description

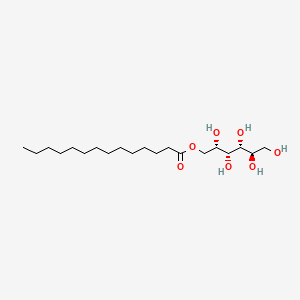

D-Glucitol monomyristate is a nonionic surfactant synthesized via esterification of D-glucitol (sorbitol, a six-carbon sugar alcohol) with myristic acid (a saturated C14 fatty acid). Its CAS numbers are 215-602-0 and 1333-68-2, and it was registered under EU regulations on May 31, 2018 . As a sugar alcohol fatty acid ester, it exhibits amphiphilic properties, making it suitable for applications in food, cosmetics, and pharmaceuticals as an emulsifier, thickener, or stabilizer .

D-Glucitol derivatives are notable for their biocompatibility and biodegradability. The sugar alcohol backbone provides hydrophilicity, while the fatty acid chain contributes lipophilicity, enabling micelle formation and interfacial activity .

Properties

CAS No. |

27379-58-4 |

|---|---|

Molecular Formula |

C20H40O7 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] tetradecanoate |

InChI |

InChI=1S/C20H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(24)27-15-17(23)20(26)19(25)16(22)14-21/h16-17,19-23,25-26H,2-15H2,1H3/t16-,17+,19-,20-/m1/s1 |

InChI Key |

QNOBYPFIKDXBPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Chain Length & Solubility: Shorter chains (e.g., C12 monolaurate) increase water solubility, while longer chains (e.g., C16 monopalmitate) enhance lipid compatibility .

- HLB Values: Myristate (C14) provides an intermediate hydrophilic-lipophilic balance (HLB ~8–12), suitable for oil-in-water emulsions. Monolaurate (C12) may have higher HLB (~12–15), favoring water-based systems .

- Thermal Stability: Longer saturated chains (e.g., monopalmitate) exhibit higher melting points compared to unsaturated analogs like monooleate .

Comparison with Non-Glucitol Polyol Esters

Diglycerol Monomyristate

- Structure : Contains a diglycerol backbone (two glycerol units) esterified with myristic acid.

- Self-Assembly : Forms reverse micelles in styrene, as shown by SAXS studies. The branched polyol structure enables larger micellar cores compared to glucitol esters, enhancing solubilization of hydrophobic compounds .

- Applications: Preferred in nanotechnology and polymer science for templating nanomaterials .

Glycerol Monostearate

- Structure : Glycerol esterified with stearic acid (C18).

- Functionality : Less hydrophilic than glucitol esters due to fewer hydroxyl groups, limiting water solubility. Widely used in baked goods and pharmaceuticals .

Q & A

Q. What experimental methodologies are recommended for synthesizing D-glucitol monomyristate in laboratory settings?

this compound is synthesized via esterification of D-glucitol (sorbitol) with myristic acid. Key steps include:

- Catalytic esterification : Use lipase enzymes (e.g., immobilized Candida antarctica lipase B) under controlled temperature (50–60°C) and solvent-free conditions to optimize yield .

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol to isolate the monomyristate ester .

- Validation : Confirm purity via thin-layer chromatography (TLC) and quantify using HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

A multi-technique approach is essential:

- NMR : Analyze H and C spectra to identify ester carbonyl signals (~173 ppm in C NMR) and glucitol backbone protons (3.5–4.5 ppm in H NMR) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular ion peaks (e.g., m/z 489.6 for [M+Na]) .

- FT-IR : Detect ester C=O stretching vibrations (~1740 cm) and hydroxyl groups (~3400 cm) .

Q. What are the primary biological roles of this compound in cellular studies?

As a nonionic surfactant, it modulates membrane permeability and enhances drug solubility. Methodological considerations:

- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cell lines (e.g., Caco-2) at concentrations ≤100 µM to avoid artifacts .

- Permeability studies : Employ Franz diffusion cells with artificial membranes to quantify transport efficiency .

Advanced Research Questions

Q. How do enzymatic pathways metabolize this compound, and what assays validate these processes?

Metabolic breakdown involves:

- Esterase-mediated hydrolysis : Incubate with porcine liver esterase (PLE) or human carboxylesterase (CES1) in phosphate buffer (pH 7.4, 37°C). Monitor D-glucitol release via enzymatic assays (e.g., Enzytec™ kits for polyols) .

- Beta-oxidation of myristic acid : Track C-labeled metabolites in hepatocyte cultures using scintillation counting .

- Data interpretation : Compare hydrolysis rates across enzymes using Michaelis-Menten kinetics and LC-MS to identify intermediates .

Q. What environmental fate and bioaccumulation potential does this compound exhibit?

Key findings and methods:

- Bioaccumulation factor (BCF) : Predicted via QSAR models (e.g., BCFBAF v3.01), yielding BCF values of 36–92 L/kg, indicating low bioaccumulation .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48-h EC >10 mg/L) and algal growth inhibition assays (OECD 201) to confirm low ecotoxicity .

- Degradation studies : Use OECD 301B ready biodegradability tests; >60% mineralization in 28 days suggests environmental persistence is unlikely .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

Contradictions often arise from solvent polarity and temperature effects. Methodological solutions:

- Solubility profiling : Use shake-flask method across solvents (e.g., water, ethanol, hexane) at 25°C and 37°C, quantified via UV-Vis spectrophotometry .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free fatty acids) indicate hydrolysis susceptibility .

- Data normalization : Report solubility as logP values and stability as half-life (t) under standardized conditions to enable cross-study comparisons .

Methodological Best Practices

- Referencing : Cite primary sources (e.g., U.S. EPA models, ECHA reports) and avoid non-peer-reviewed platforms .

- Data validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to address variability .

- Ethical reporting : Disclose conflicts of interest and raw data in supplementary materials per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.